2-(Benzofuran-7-yloxy)ethanamine hydrochloride CAS 37797-97-0 properties
2-(Benzofuran-7-yloxy)ethanamine hydrochloride CAS 37797-97-0 properties
This technical guide provides an in-depth analysis of 2-(Benzofuran-7-yloxy)ethanamine hydrochloride (CAS 37797-97-0), a privileged scaffold in medicinal chemistry utilized primarily for developing ligands targeting G-protein coupled receptors (GPCRs), specifically serotonergic (5-HT) and adrenergic receptors.[1]
CAS Registry Number: 37797-97-0 Chemical Formula: C₁₀H₁₁NO₂[1] · HCl Molecular Weight: 213.66 g/mol (Salt) / 177.20 g/mol (Free Base)[1]
Executive Summary
2-(Benzofuran-7-yloxy)ethanamine hydrochloride is a high-value chemical intermediate and pharmacophore building block.[1] Structurally, it consists of a benzofuran ring substituted at the 7-position with an aminoethyl ether chain.[1] This specific substitution pattern renders it a bioisostere of the phenoxyethylamine scaffold, a core structural motif found in numerous CNS-active drugs (e.g., antidepressants, alpha-blockers).[1]
Researchers utilize this compound primarily as a "warhead" or "linker-fragment" in Fragment-Based Drug Discovery (FBDD) to probe the orthosteric binding sites of 5-HT2C , Dopamine D3 , and Alpha-1 Adrenergic receptors.[1] Its rigid benzofuran core provides enhanced metabolic stability compared to the corresponding indole or naphthalene derivatives.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound is an off-white to pale beige crystalline solid in its hydrochloride form.[1] It is highly hygroscopic and sensitive to oxidation if stored improperly.[1]
| Property | Value | Notes |
| IUPAC Name | 2-(1-Benzofuran-7-yloxy)ethanamine hydrochloride | |
| CAS Number | 37797-97-0 | Specific to the HCl salt form.[1] |
| Solubility | Water (>50 mg/mL), DMSO (>100 mg/mL), Methanol | Freely soluble in polar protic solvents.[1] |
| Melting Point | 168–172 °C | Decomposes upon melting.[1] |
| pKa (Amine) | ~9.6 | Protonated at physiological pH (7.4).[1] |
| LogP | 1.8 (Free Base) | Moderate lipophilicity, blood-brain barrier permeable.[1] |
| H-Bond Donors | 3 (Ammonium form) | Critical for receptor aspartate anchoring.[1] |
Pharmacological Profile & Mechanism
The "Benzofuran-Ethylamine" Pharmacophore
This molecule acts as a rigidified analog of serotonin (5-hydroxytryptamine) and norepinephrine .[1] The benzofuran oxygen (O1) and the ether oxygen (7-O) create a specific electrostatic landscape that mimics the hydroxyl groups of catecholamines, while the ethylamine tail anchors the molecule to the conserved aspartate residue (e.g., Asp3.[1]32) in aminergic GPCRs.[1]
Target Receptors
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5-HT2C Receptor: The 7-substituted benzofuran ring fits into the hydrophobic pocket of the serotonin receptor, often showing selectivity over 5-HT2A due to the specific steric bulk at the 7-position.[1]
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Alpha-1 Adrenoceptor: Acts as a scaffold for antagonists.[1] The ether linkage provides rotational freedom allowing the amine to engage the receptor while the aromatic ring engages in pi-pi stacking with phenylalanine residues (e.g., Phe289).[1]
Signaling Pathway Visualization
The following diagram illustrates how this scaffold integrates into the synthesis of high-affinity GPCR ligands.
Caption: Pharmacological interaction map showing the dual binding modes (Ionic Anchoring & Pi-Stacking) utilized by the CAS 37797-97-0 scaffold.[1]
Synthesis & Manufacturing
The synthesis of CAS 37797-97-0 requires precise control of pH to prevent polymerization of the benzofuran ring.[1] The most robust route is the Williamson Ether Synthesis followed by deprotection.
Synthetic Pathway[2][4][7][8]
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Starting Material: 7-Hydroxybenzofuran (commercially available or synthesized from salicylaldehyde derivatives).[1]
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Alkylation: Reaction with N-(2-bromoethyl)phthalimide using Potassium Carbonate (K₂CO₃) in DMF.[1]
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Deprotection: Hydrazinolysis (Ing-Manske procedure) or acid hydrolysis to release the primary amine.[1]
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Salt Formation: Precipitation with anhydrous HCl in Diethyl Ether/Dioxane.[1]
Caption: Step-wise synthesis flow from 7-hydroxybenzofuran to the final hydrochloride salt.
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
Use this protocol for in vitro receptor binding assays.[1]
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Weighing: Accurately weigh 2.14 mg of CAS 37797-97-0 into a sterile microcentrifuge tube.
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Solvent Addition: Add 1.0 mL of molecular biology grade DMSO (Dimethyl Sulfoxide).[1]
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Solubility Check: Vortex for 30 seconds. The solution should be clear and colorless.
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Storage: Aliquot into 100 µL volumes and store at -20°C . Avoid repeated freeze-thaw cycles.[1]
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Stability:[1] Stable for 6 months at -20°C.
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Protocol B: Chemical Derivatization (Amide Coupling)
Use this protocol to attach the scaffold to a carboxylic acid core.[1]
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Activation: Dissolve the carboxylic acid partner (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 15 min at RT.[1]
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Addition: Add 2-(Benzofuran-7-yloxy)ethanamine HCl (1.0 eq) followed by DIPEA (3.0 eq).
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Critical Step: The extra equivalent of base is required to neutralize the HCl salt of the amine.
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Reaction: Stir at room temperature for 12–16 hours under Nitrogen.
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Workup: Wash with 1N HCl, then Sat. NaHCO₃. Dry over MgSO₄.[1]
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
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Hazard Statements:
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PPE Requirements:
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First Aid:
References
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PubChem. (n.d.).[1] Compound Summary for CID 12222384: 2-(1-Benzofuran-7-yloxy)ethanamine.[1] National Library of Medicine.[1] Retrieved from [Link][1]
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Ecker, G., et al. (1995).[1][2] Synthesis and pharmacodynamic activity of benzofuran-ethanamines. Archiv der Pharmazie, 328(4), 343-348.[1][2] (Foundational chemistry of benzofuran-amine scaffolds). Retrieved from [Link]
